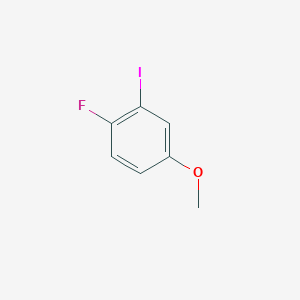

4-Fluoro-3-iodoanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-iodoanisole is a chemical compound with the IUPAC name 1-fluoro-2-iodo-4-methoxybenzene . It has a molecular weight of 252.03 and is a liquid at room temperature . .

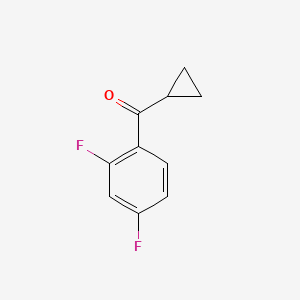

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodoanisole is 1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the compound consists of a benzene ring with fluorine, iodine, and methoxy (OCH3) groups attached.Physical And Chemical Properties Analysis

4-Fluoro-3-iodoanisole is a liquid at room temperature . It has a molecular weight of 252.03 .Aplicaciones Científicas De Investigación

Biomolecule Immobilization

4-Fluoro-3-iodoanisole: is utilized in the immobilization of biomolecules onto polymer surfaces. This process is crucial for various biochemical assays and chemical syntheses. The compound acts as a photolinker that produces a chemical linkage upon photo-irradiation, enabling the stable attachment of biomolecules such as antibodies, enzymes, and other proteins to surfaces .

Bioconjugation

The compound’s reactive nature makes it suitable for bioconjugation, a technique used to form a covalent bond between two molecules. This is particularly important for modifying molecules like proteins, peptides, nucleic acids, and drugs for various applications, including therapeutic targeting and diagnostic assays .

Surface Engineering

In materials chemistry, 4-Fluoro-3-iodoanisole can be applied to the functionalization of polymer surfaces. This application is essential for creating surfaces with specific properties, such as increased biocompatibility or enhanced sensor functionality .

Diagnostic Applications

Due to its ability to conjugate with biomolecules without the need for additional catalysts or reagents, 4-Fluoro-3-iodoanisole is valuable in the development of rapid diagnostic tools. It can be used to attach biomarkers to diagnostic strips or other platforms used in the detection of diseases .

Safety and Hazards

Propiedades

IUPAC Name |

1-fluoro-2-iodo-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAOSHLRHPIXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-iodo-4-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)